2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide
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Description
2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N6O3S and its molecular weight is 398.44. The purity is usually 95%.
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Biological Activity
The compound 2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide represents a novel class of chemical entities that integrate oxadiazole and triazole moieties. This combination is significant due to its potential biological activities, particularly in agricultural and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N6O3 with a molecular weight of 352.354 g/mol. The structure features a benzenesulfonamide core linked to a triazolo-pyridine derivative and an oxadiazole group, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆N₆O₃ |
Molecular Weight | 352.354 g/mol |
IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole functionalities exhibit a range of biological activities including:
- Antibacterial Activity : Compounds similar to the target molecule have shown significant antibacterial effects against various pathogens. For example, derivatives of oxadiazoles have demonstrated potent activity against Xanthomonas oryzae, with EC50 values indicating superior efficacy compared to standard treatments like bismerthiazol (BMT) and thiodiazole copper (TDC) .
- Antifungal Properties : The oxadiazole derivatives have also been evaluated for antifungal activity against pathogens such as Rhizoctonia solani, showcasing moderate efficacy which is essential for agricultural applications .
- Nematicidal Activity : Some studies have highlighted the nematicidal potential of similar compounds against Meloidogyne incognita, suggesting that the incorporation of specific functional groups can enhance bioactivity against nematodes .
Case Studies
- Study on Antibacterial Efficacy :
- Evaluation of Antifungal Activity :
The biological activity of this compound can be attributed to its ability to interfere with critical cellular processes in target organisms:
- Inhibition of Cell Wall Synthesis : Many sulfonamides disrupt the synthesis of folate in bacteria, which is essential for DNA synthesis.
- Interference with Nucleic Acid Synthesis : The triazole moiety may inhibit enzymes involved in nucleic acid synthesis pathways.
Properties
IUPAC Name |
2,4-dimethyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c1-11-6-7-15(12(2)9-11)28(25,26)19-10-16-21-22-17-14(5-4-8-24(16)17)18-20-13(3)23-27-18/h4-9,19H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIUMAFRBUTMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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